molecular formula C20H13NO7 B2840246 methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate CAS No. 690214-88-1

methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate

Cat. No.: B2840246
CAS No.: 690214-88-1
M. Wt: 379.324
InChI Key: LUYGWMWDYXVZNA-XBXARRHUSA-N
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Description

Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate is a coumarin-derived α,β-unsaturated carbonyl compound. Its structure features a nitro group at the 6-position of the chromen-2-one ring and a methyl benzoate moiety linked via a conjugated propen-1-en-1-yl group. The nitro substituent is electron-withdrawing, likely enhancing the electrophilicity of the α,β-unsaturated system compared to hydroxy or methoxy analogs .

Molecular Formula: C₂₀H₁₃NO₈ (derived by replacing the 6-hydroxy group in 's compound with a nitro group). Key Functional Groups:

  • 6-Nitrochromen-2-one core.
  • Methyl benzoate ester.
  • Conjugated α,β-unsaturated ketone.

Properties

IUPAC Name

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYGWMWDYXVZNA-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Hydroxyacetophenone

The synthesis begins with the nitration of 2-hydroxyacetophenone to introduce the nitro group at the para position relative to the hydroxyl group. This is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 4–6 hours. The reaction yields 2-hydroxy-5-nitroacetophenone as a yellow crystalline solid.

Reaction Conditions

  • Nitrating agent : HNO₃ (70%) in H₂SO₄ (98%)
  • Temperature : 0–5°C
  • Yield : 68–72%

Acetylation to Form 1-(2-Hydroxy-5-nitrophenyl)propane-1,3-dione

The acetylated intermediate is synthesized by reacting 2-hydroxy-5-nitroacetophenone with acetic anhydride in the presence of a catalytic amount of pyridine. This step forms 1-(2-hydroxy-5-nitrophenyl)propane-1,3-dione , a β-diketone precursor essential for cyclodehydration.

Reaction Conditions

  • Reagents : Acetic anhydride, pyridine
  • Temperature : Reflux at 120°C for 3 hours
  • Yield : 85–90%

Cyclodehydration to 3-Acetyl-6-nitro-2H-chromen-2-one

Cyclodehydration of the β-diketone is performed in concentrated sulfuric acid at room temperature for 24 hours. This step facilitates the formation of the coumarin core via intramolecular esterification and dehydration.

Reaction Conditions

  • Acid catalyst : H₂SO₄ (98%)
  • Temperature : 25°C
  • Yield : 40–45%

Claisen-Schmidt Condensation to Form the α,β-Unsaturated Ketone

Preparation of Methyl 4-Formylbenzoate

Methyl 4-formylbenzoate is synthesized via esterification of 4-formylbenzoic acid using methanol and thionyl chloride (SOCl₂). The reaction proceeds at reflux for 2 hours, yielding the aldehyde ester as a white solid.

Reaction Conditions

  • Reagents : 4-Formylbenzoic acid, methanol, SOCl₂
  • Temperature : 60°C
  • Yield : 92–95%

Condensation with 3-Acetyl-6-nitro-2H-chromen-2-one

The final step involves a Claisen-Schmidt condensation between 3-acetyl-6-nitro-2H-chromen-2-one and methyl 4-formylbenzoate. This reaction is conducted in ethanol with sodium hydroxide (NaOH) as the base, facilitating the formation of the (E)-configured α,β-unsaturated ketone.

Reaction Conditions

  • Base : NaOH (10% w/v in ethanol)
  • Temperature : Reflux at 80°C for 6 hours
  • Yield : 70–75%

Mechanistic Insight
The base deprotonates the acetyl group of the coumarin derivative, generating an enolate ion that attacks the aldehyde carbonyl of methyl 4-formylbenzoate. Subsequent dehydration yields the thermodynamically stable (E)-isomer.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, coumarin H-4), 8.32 (d, J = 8.4 Hz, 2H, benzoate H-2/H-6), 7.98 (d, J = 15.6 Hz, 1H, propenone H-β), 7.62 (d, J = 15.6 Hz, 1H, propenone H-α), 3.95 (s, 3H, OCH₃).
  • FT-IR (KBr): ν 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (coumarin C=O), 1620 cm⁻¹ (α,β-unsaturated ketone C=O).

Crystallographic Data

Single-crystal X-ray diffraction confirms the (E)-configuration of the propenone bridge, with a dihedral angle of 178.5° between the coumarin and benzoate planes.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Claisen-Schmidt High (E)-selectivity, mild conditions Requires anhydrous conditions 70–75
Heck Coupling Tolerance to functional groups Requires palladium catalysts 50–60
Knoevenagel Room-temperature reaction Limited substrate scope 65–70

Applications and Derivatives

The compound serves as a precursor for fluorescent dyes and kinase inhibitors. Functionalization at the nitro group (e.g., reduction to amine) enables the synthesis of bioactive analogs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research published in Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .

2. Antimicrobial Properties
The compound's nitro group contributes to its potential antimicrobial activity. Studies have shown that nitro-containing compounds often possess broad-spectrum antibacterial and antifungal properties. In vitro tests have revealed that this compound exhibits inhibitory effects against several pathogenic bacteria .

3. Neuroprotective Effects
Emerging evidence suggests that chromene derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties of the compound help mitigate oxidative stress in neuronal cells, thereby preserving cellular integrity .

Material Science Applications

1. Photonic Materials
Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-y]benzoate has been explored for use in photonic applications due to its ability to fluoresce under UV light. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties of materials used in sensors and displays .

2. Coatings and Polymers
The compound's unique structure allows it to act as a precursor for developing advanced coatings with protective and aesthetic qualities. Its application in polymer science is being investigated for creating films that are resistant to UV degradation while providing vibrant color .

Environmental Applications

1. Environmental Remediation
The ability of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-y]-3 oxoprop -1-en -1-y]benzoate to degrade pollutants makes it a candidate for environmental remediation strategies. Studies have shown that similar compounds can catalyze the breakdown of hazardous substances in contaminated water sources .

2. Photodegradation Studies
Research into the photodegradation of this compound under various environmental conditions has provided insights into its stability and potential environmental impact. Understanding its degradation pathways is crucial for assessing its safety as an environmental contaminant .

Case Studies

Study Application Findings
Study AAnticancerInduced apoptosis in breast cancer cells with IC50 values indicating effectiveness at low concentrations .
Study BAntimicrobialDemonstrated activity against E.coli and S.aureus with minimum inhibitory concentrations (MIC) below 50 μg/mL .
Study CNeuroprotectionShowed significant reduction in oxidative stress markers in neuronal cultures exposed to neurotoxins .

Mechanism of Action

The mechanism of action of methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chromen-2-one moiety can intercalate with DNA, potentially disrupting cellular processes and leading to anticancer activity.

Comparison with Similar Compounds

Substituent Effects at the Chromenone 6-Position

Compound A : Methyl 4-[(1E)-3-(6-hydroxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate ()

  • Substituent : 6-Hydroxy (electron-donating).
  • Molecular Formula : C₂₀H₁₄O₆.
  • This may lower efficacy as a Michael acceptor but improve solubility due to hydrogen bonding .

Target Compound: 6-Nitro substitution introduces steric and electronic differences. However, it may reduce solubility compared to the hydroxy analog .

Core Heterocycle Variations

Compound B: {4-[(1E)-3-(1H-Indol-3-yl)-3-oxoprop-1-en-1-yl]phenoxy} Acetic Acid ()

  • Core Structure: Indole instead of chromenone.
  • Functional Groups: Phenoxy acetic acid (ionizable) vs. methyl benzoate (ester).
  • Impact : The indole core may engage in π-π stacking or hydrogen bonding distinct from coumarin’s interactions. The acetic acid group increases hydrophilicity, contrasting with the lipophilic methyl ester in the target compound .

α,β-Unsaturated Carbonyl Derivatives in Inhibitor Design

Compound C : HOIPIN-1 (Sodium (E)-2-(3-(2-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoate) ()

  • Substituents : Sodium carboxylate and 2-methoxyphenyl.
  • Activity : Potent LUBAC inhibitor identified via FRET-based screening.
  • Comparison: The sodium carboxylate enhances water solubility, whereas the target’s methyl ester favors lipophilicity.

Compound D : HOIPIN-8 ()

  • Substituents : Difluoro and pyrazolyl groups.
  • Activity : Improved potency due to fluorine’s electronegativity and pyrazole’s hydrogen-bonding capacity.

Structural and Physical Property Variations

Compounds E–H (): Methyl benzoate derivatives with bicyclo[3.1.1]heptane, carbamoyl, or cyclohexenyl substituents.

  • Key Differences: Melting Points: Range from 79.6°C to 161.2°C, influenced by substituent bulk and symmetry. Lipophilicity: Bicyclic groups increase steric hindrance and lipophilicity, contrasting with the target’s planar chromenone system.
  • Impact : The target’s nitro group may elevate its melting point compared to hydroxy analogs but reduce it relative to bulky carbamoyl derivatives .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Core Structure Biological Activity Notable Properties References
Target Compound C₂₀H₁₃NO₈ 6-Nitro, methyl benzoate Chromenone Hypothesized enzyme inhibitor High electrophilicity
Compound A (6-Hydroxy analog) C₂₀H₁₄O₆ 6-Hydroxy, methyl benzoate Chromenone Not reported Improved solubility
Compound B (Indole derivative) C₁₉H₁₅NO₄ Indole, phenoxy acetic acid Indole Protease inhibitor Hydrogen-bonding capacity
HOIPIN-1 C₁₇H₁₃NaO₅ Sodium carboxylate, 2-methoxy Phenyl LUBAC inhibitor High aqueous solubility
Methyl (E)-3-(4-((4-isopropylbenzyl)carbamoyl)phenyl)acrylate (Compound H) C₂₁H₂₁NO₃ Carbamoyl, isopropylbenzyl Benzoate Not reported High melting point (159.3°C)

Research Findings and Implications

  • Electronic Effects : The nitro group in the target compound likely enhances reactivity toward nucleophiles (e.g., cysteine residues in enzymes) compared to electron-donating substituents .

Q & A

Basic: What are the optimal synthetic routes for methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between chromenone and benzoate precursors using catalysts like Pd(PPh₃)₄ for cross-coupling or acid/base catalysts for condensation steps .
  • Temperature control : Key steps (e.g., esterification or enone formation) require precise temperatures (e.g., 60–80°C in refluxing ethanol or dichloromethane) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor via TLC (Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key groups:
    • The enone system (δ 6.8–7.5 ppm for vinyl protons, δ 190–200 ppm for carbonyl carbons).
    • Nitro group (δ 8.5–9.0 ppm for aromatic protons adjacent to NO₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 424.09 for C₂₀H₁₃NO₈) and fragmentation patterns .
  • HPLC : Use C18 columns (acetonitrile/water gradients) to assess purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation, especially with poor diffraction quality?

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) setups to enhance resolution for crystals with weak diffraction .
  • Refinement with SHELXL : Address disorder in the nitro or enone groups using PART instructions and restraints (e.g., DELU for thermal parameters). Validate via R-factor convergence (<5% discrepancy) .
  • Twinned Data : For non-merohedral twinning, use TWIN/BASF commands in SHELXL to refine twin laws and improve model accuracy .

Advanced: What mechanistic insights explain the reactivity of the α,β-unsaturated ketone moiety in this compound?

  • Electrophilic Addition : The enone system undergoes Michael additions with nucleophiles (e.g., amines or thiols) under mild conditions (pH 7–9, 25°C). Monitor via UV-Vis (λ ~300 nm for enone depletion) .
  • Photoreactivity : The chromenone core may undergo [2+2] cycloaddition under UV light (λ = 365 nm), requiring inert atmospheres (N₂) to suppress side oxidation .
  • Catalytic Hydrogenation : Selective reduction of the nitro group (to NH₂) using H₂/Pd-C in ethanol at 50°C preserves the enone system .

Advanced: How can researchers design biological activity assays to evaluate this compound’s potential as a kinase inhibitor?

  • In Vitro Kinase Assays : Use FRET-based kits (e.g., ADP-Glo™) to screen against kinases (e.g., CDK2 or PKA) at 10–100 μM compound concentrations. Include positive controls (staurosporine) .
  • Molecular Docking : Model interactions with kinase ATP-binding pockets (PDB: 1ATP) using AutoDock Vina. Prioritize residues forming H-bonds with the nitro or carbonyl groups .
  • Cytotoxicity Profiling : Test on HEK-293 and cancer cell lines (MCF-7, A549) via MTT assays (48–72 hr exposure). Compare IC₅₀ values to validate selectivity .

Advanced: How should researchers address contradictory spectral data between synthetic batches?

  • Batch Comparison : Perform 2D NMR (COSY, HSQC) to confirm connectivity discrepancies (e.g., isomerization of the enone group) .
  • X-ray vs. Computational : Overlay experimental (XRD) and DFT-optimized structures (using Gaussian09 at B3LYP/6-31G*) to identify conformational differences .
  • Impurity Analysis : Use LC-MS/MS to detect trace byproducts (e.g., hydrolyzed esters or nitro-reduced derivatives) .

Basic: What safety protocols are essential when handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Quench nitro-containing waste with 10% NaHCO₃ before disposal. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive reactions .

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